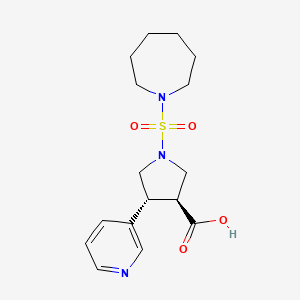![molecular formula C16H24N2O3S B5591925 N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)
N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure
Research on closely related methanesulfonamide derivatives has provided insights into their molecular structures and conformation. For example, studies on various N-(dichlorophenyl)methanesulfonamides have revealed specific conformations of the N—H bond in relation to other substituents, highlighting the potential for these molecules to act as receptors due to the orientation of the amide H atom and the methanesulfonyl group across the plane of the benzene ring. These orientations facilitate interactions with other molecules through hydrogen bonding, suggesting a role in biological activity (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).
Ligand Design and Catalysis
The development of chiral ligands for palladium-catalyzed asymmetric allylic alkylations demonstrates the application of methanesulfonamide derivatives in synthetic chemistry. These ligands, synthesized from methanesulfonate intermediates, have been used to achieve high enantioselectivity in organic reactions, showcasing the utility of methanesulfonamide derivatives in facilitating stereoselective synthesis (Uenishi & Hamada, 2001).
Chemoselective N-Acylation
The study of N-acyl-N-(pentafluorophenyl)methanesulfonamides has contributed to the development of chemoselective N-acylation reagents. These compounds, derived from pentafluorophenylmethanesulfonamide, exhibit high chemoselectivity, underscoring the role of methanesulfonamide derivatives in selective organic transformations (Kondo et al., 2000).
Sensor Technology
Methanesulfonamide derivatives have found applications in sensor technology, particularly in the detection of gases. A study on a methane sensor incorporating poly(3,4-ethylenedioxythiophene:poly(styrene sulfonic acid)) and gold nanoparticles highlights the potential of methanesulfonamide-based materials in environmental monitoring and detection of greenhouse gases at low concentrations (Khasim et al., 2021).
Analytical Chemistry
Methanesulfonamide derivatives have been utilized in analytical chemistry to improve the detection and analysis of various compounds. For instance, the determination of polar alkylating agents via reaction headspace gas chromatography involves derivatization with methanesulfonamide derivatives, showcasing their utility in enhancing analytical methodologies (Lee et al., 2003).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-7-9-14(2)16(13)18(22(3,20)21)12-15(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYTZOHJDUDZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)
![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)
![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)
![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)
